Cas no 127488-94-2 (2-(2-chloroethenyl)oxirane)

2-(2-クロロエテニル)オキシランは、反応性の高いエポキシ基とビニルクロリド構造を併せ持つ有機化合物です。化学式C4H5ClOで表され、エポキシ環の開環反応やビニル基への求核付加反応など、多様な反応性を示します。この化合物は高分子合成における架橋剤やモノマーとして有用で、特に耐熱性や化学的安定性が要求される樹脂の改質に適しています。塩素原子の存在により、さらに反応点を増やすことが可能で、官能基変換の幅が広がる点が特徴です。取り扱いには適切な保護具が必要ですが、その高い反応性から効率的な合成プロセスが構築可能です。

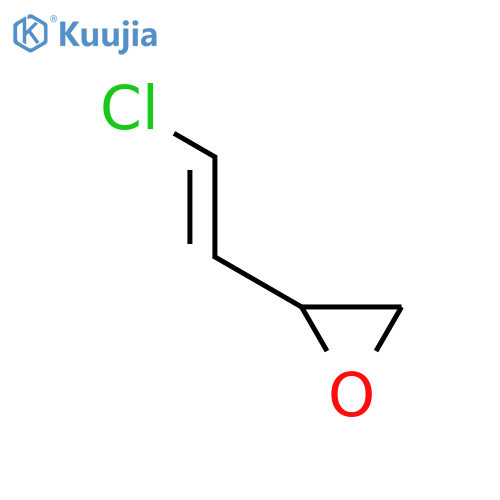

2-(2-chloroethenyl)oxirane structure

商品名:2-(2-chloroethenyl)oxirane

2-(2-chloroethenyl)oxirane 化学的及び物理的性質

名前と識別子

-

- 2-(2-chloroethenyl)oxirane

- EN300-19667825

- 127488-94-2

- SCHEMBL11566477

-

- インチ: 1S/C4H5ClO/c5-2-1-4-3-6-4/h1-2,4H,3H2/b2-1+

- InChIKey: DBCILFBCLWASPY-OWOJBTEDSA-N

- ほほえんだ: Cl/C=C/C1CO1

計算された属性

- せいみつぶんしりょう: 104.0028925g/mol

- どういたいしつりょう: 104.0028925g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 69.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 12.5Ų

2-(2-chloroethenyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19667825-2.5g |

2-(2-chloroethenyl)oxirane |

127488-94-2 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-19667825-1.0g |

2-(2-chloroethenyl)oxirane |

127488-94-2 | 1g |

$986.0 | 2023-05-25 | ||

| Enamine | EN300-19667825-0.5g |

2-(2-chloroethenyl)oxirane |

127488-94-2 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-19667825-5g |

2-(2-chloroethenyl)oxirane |

127488-94-2 | 5g |

$2858.0 | 2023-09-16 | ||

| Enamine | EN300-19667825-0.25g |

2-(2-chloroethenyl)oxirane |

127488-94-2 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-19667825-5.0g |

2-(2-chloroethenyl)oxirane |

127488-94-2 | 5g |

$2858.0 | 2023-05-25 | ||

| Enamine | EN300-19667825-0.05g |

2-(2-chloroethenyl)oxirane |

127488-94-2 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-19667825-0.1g |

2-(2-chloroethenyl)oxirane |

127488-94-2 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-19667825-10.0g |

2-(2-chloroethenyl)oxirane |

127488-94-2 | 10g |

$4236.0 | 2023-05-25 | ||

| Enamine | EN300-19667825-10g |

2-(2-chloroethenyl)oxirane |

127488-94-2 | 10g |

$4236.0 | 2023-09-16 |

2-(2-chloroethenyl)oxirane 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

127488-94-2 (2-(2-chloroethenyl)oxirane) 関連製品

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量